1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine
Description
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine is a nitrogen-containing heterocyclic compound featuring a pyrazole core substituted with a difluoromethyl group at the N-1 position and a methanamine side chain linked to a 1-methylpyrrole moiety. This structure combines fluorinated pyrazole and pyrrole heterocycles, which are common pharmacophores in medicinal chemistry due to their metabolic stability and hydrogen-bonding capabilities. The difluoromethyl group enhances lipophilicity and modulates electronic properties, while the pyrrole moiety may contribute to π-π stacking interactions in biological targets .
Properties
Molecular Formula |
C11H15ClF2N4 |
|---|---|
Molecular Weight |
276.71 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(1-methylpyrrol-2-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H14F2N4.ClH/c1-16-5-2-3-10(16)8-14-7-9-4-6-17(15-9)11(12)13;/h2-6,11,14H,7-8H2,1H3;1H |
InChI Key |
JWRDAJWDFABDHK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNCC2=NN(C=C2)C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the Pyrrole Ring: The pyrrole ring can be introduced via a nucleophilic substitution reaction, where the pyrazole intermediate reacts with a pyrrole derivative.
Formation of the Methanamine Linker: This step involves the reaction of the substituted pyrazole with a suitable amine under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated solvents and bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a difluoromethyl ketone, while reduction could produce a difluoromethyl alcohol.
Scientific Research Applications
Neuropharmacology
One of the primary areas of investigation for this compound is its potential in treating neurodegenerative diseases, particularly Parkinson's disease. Research indicates that compounds containing the pyrazole structure can selectively antagonize A2A receptors, which are implicated in the modulation of dopaminergic pathways. A patent describes formulations that utilize this compound for managing symptoms associated with Parkinson's disease and other movement disorders .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. The compound's ability to inhibit specific cancer cell lines has been documented, suggesting that it may interfere with cancer cell proliferation mechanisms. For instance, a study reported that similar pyrazole derivatives exhibited cytotoxic effects against various tumor types .
Anti-inflammatory Properties
Research has also indicated that compounds similar to 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine possess anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases where modulation of inflammatory pathways can provide therapeutic benefits .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The introduction of the difluoromethyl group is crucial for enhancing the compound's potency and selectivity towards biological targets.
Synthesis Pathway Overview
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Pyrazole derivative + difluoromethyl reagent | Base catalysis | Difluoromethyl-pyrazole |
| 2 | Resulting product + N-methylpyrrolidine derivative | Heat + solvent | Target compound |
Case Study 1: Neuroprotection in Animal Models
In a preclinical study, the administration of this compound showed significant neuroprotective effects in animal models of Parkinson's disease. Behavioral tests indicated improved motor function and reduced neuroinflammation, correlating with decreased levels of pro-inflammatory cytokines .
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties revealed that derivatives of this compound inhibited the growth of human breast cancer cells in vitro. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
Mechanism of Action
The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrazole and pyrrole rings contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Fluorinated Groups: The difluoromethyl group in the target compound increases molecular weight and lipophilicity compared to non-fluorinated analogs like the isopropyl-substituted compound in . Fluorine atoms may also reduce metabolic degradation by blocking cytochrome P450-mediated oxidation.
- Pyrrole vs. Pyrazole Linkages : The 1-methylpyrrole moiety in the target compound distinguishes it from analogs with pyrazole-pyrazole systems (e.g., ). Pyrroles generally exhibit stronger π-π interactions but lower basicity compared to pyrazoles.
Biological Activity
1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine (CAS Number: 1856075-47-2) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 277.70 g/mol. The structure features a difluoromethyl group attached to a pyrazole ring, which is known to influence biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄ClF₂N₅ |
| Molecular Weight | 277.70 g/mol |
| CAS Number | 1856075-47-2 |
Antimicrobial Activity
Research has indicated that pyrazole derivatives, including those with difluoromethyl substitutions, exhibit significant antimicrobial properties. For instance, compounds similar to 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
Insecticidal and Bactericidal Activities
The compound's structural features may confer insecticidal and bactericidal properties, as seen in related pyrazole derivatives. These activities are attributed to the ability of such compounds to disrupt biological processes in pests and pathogens .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the pyrazole structure significantly affect biological activity. For example, the presence of the difluoromethyl group enhances lipophilicity and potentially increases binding affinity to biological targets .
| Modification | Effect on Activity |
|---|---|
| Difluoromethyl Group | Increased lipophilicity |
| Methyl Substitutions | Enhanced receptor binding |
Case Study 1: Antimicrobial Testing
A study conducted on a series of difluoromethylpyrazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Case Study 2: Analgesic Activity
In another study focusing on pyrazole derivatives, researchers evaluated the analgesic properties using thermal tail-flick tests. The results showed that certain modifications led to statistically significant reductions in pain response, indicating potential for development as analgesics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
